5-Aminothiazole-4-carboxylic acid

Description

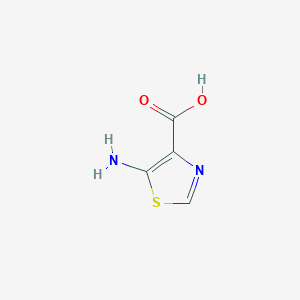

5-Aminothiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 5 and a carboxylic acid group at position 4. Its molecular formula is C₄H₃N₂O₂S, with a molecular weight of 143.15 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)6-1-9-3/h1H,5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMITCDFXHXTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-13-9 | |

| Record name | 5-amino-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminothiazole-4-carboxylic acid typically involves the cyclization of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . Another method involves the reaction of thiourea with ethyl 2-bromopyruvate .

Industrial Production Methods: For large-scale industrial production, the synthesis method involving aminocyanacetamide and carbon disulfide is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Chloroacetyl chloride in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

5-Aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-aminothiazole-4-carboxylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: It acts as an inhibitor for enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.

Receptor Binding: It binds to specific receptors in cancer cells, inhibiting their growth and proliferation.

Pathways Involved: The compound affects pathways related to oxidative stress and inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3)

- Similarity Score : 0.93

- Molecular Formula : C₅H₅N₂O₂S

- Key Differences : A methyl group at position 2 increases lipophilicity compared to the parent compound. This substitution enhances membrane permeability, making it more suitable for pharmaceutical applications .

Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9)

- Similarity Score : 0.86

- Molecular Formula : C₆H₈N₂O₂S

- Key Differences : The carboxylic acid is esterified to an ethyl group, improving solubility in organic solvents. This derivative serves as a key intermediate in drug synthesis, such as protease inhibitors .

2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3)

Physicochemical and Pharmacological Properties

| Compound Name | CAS Number | Molecular Weight | Solubility (mg/mL) | LogP | Key Applications |

|---|---|---|---|---|---|

| 5-Aminothiazole-4-carboxylic acid | - | 143.15 | 12.8 (water) | -0.45 | Antibacterial agents |

| 5-Amino-2-methylthiazole-4-carboxylic acid | 36405-01-3 | 159.17 | 8.2 (water) | 0.32 | Kinase inhibitors |

| Ethyl 5-aminothiazole-4-carboxylate | 18903-18-9 | 172.20 | 45.6 (ethanol) | 1.05 | Synthetic intermediate |

| 2-Aminothiazole-5-carboxylic acid | 40283-46-3 | 143.15 | 9.5 (water) | -0.67 | Antifungal research |

Notes:

- LogP : The ethyl ester derivative (LogP 1.05) exhibits higher lipophilicity than the parent acid (LogP -0.45), favoring blood-brain barrier penetration .

- Stability: Derivatives like 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid show pH-dependent stability, degrading rapidly under alkaline conditions .

Biological Activity

5-Aminothiazole-4-carboxylic acid (5-ATCA) is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

5-ATCA is characterized by its thiazole ring structure, which incorporates both an amino group and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 144.15 g/mol. This unique structure contributes to its biological versatility and effectiveness as a precursor for various derivatives.

Target of Action

5-ATCA exhibits potent inhibitory activity against multiple human cancer cell lines, including:

- Breast cancer

- Lung cancer

- Colon cancer

- Prostate cancer

The compound interacts with these cells by binding to specific targets, inhibiting their growth through various biochemical pathways.

Mode of Action

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole core can enhance cytotoxicity. For instance, derivatives containing 4,5-butylidene and benzylic amines have shown improved activity against cancer cells. Additionally, 5-ATCA has been identified as an inhibitor of certain enzymes, contributing to its anticancer properties .

Biochemical Pathways

5-ATCA and its derivatives are involved in several biochemical pathways:

- Antiviral Activity : Active against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.06 µg/ml .

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Antidiabetic and Antihypertensive Effects : Exhibits potential in managing metabolic disorders.

In Vitro Studies

A study reported that 5-ATCA derivatives showed significant inhibition against M. tuberculosis by targeting the β-ketoacyl synthase enzyme mtFabH. Among the derivatives tested, methyl 2-amino-5-benzylthiazole-4-carboxylate was the most potent, outperforming traditional treatments like thiolactomycin (TLM) and isoniazid (INH) .

| Compound Name | MIC (µg/ml) | Comparison to TLM/INH |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | More effective |

| Isoniazid (INH) | 0.25 | Less effective |

| Thiolactomycin (TLM) | 13 | Less effective |

In Vivo Studies

In vivo studies have demonstrated the anticancer potential of 5-ATCA derivatives in animal models. For instance, certain compounds have been shown to reduce tumor size significantly in xenograft models without notable side effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclization reactions with aminocyanacetamide and carbon disulfide under specific conditions using catalysts like sodium hydroxide or Raney nickel. The ability to modify this compound into various thiazolopyrimidine derivatives opens avenues for exploring different biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 5-Aminothiazole-4-carboxylic acid, and what are the critical reaction parameters?

- Answer : A common route involves the hydrolysis of ethyl 5-aminothiazole-4-carboxylate, where acidic (e.g., HCl) or basic (e.g., NaOH) conditions cleave the ester group to yield the carboxylic acid . Alternatively, catalyst-free aqueous ethanol-mediated synthesis, as demonstrated for structurally related thiazole derivatives, can be adapted for regioselective coupling reactions . Critical parameters include pH control during hydrolysis to prevent decarboxylation, solvent polarity for solubility optimization, and reaction temperature (typically 60–80°C for hydrolysis).

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Multimodal characterization is essential:

- NMR spectroscopy : 1H NMR identifies protons on the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and the carboxylic acid (-COOH, δ ~12 ppm). 13C NMR confirms the carbonyl carbon (δ ~165 ppm) .

- IR spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch of -COOH) validate functional groups .

- HRMS : Molecular ion peaks ([M+H]+) confirm the molecular weight with <5 ppm error .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) and UV detection at 254 nm .

Advanced Research Questions

Q. What are the challenges in achieving high regioselectivity during the functionalization of this compound, and how can they be addressed?

- Answer : Competing reactivity at the amino (-NH2) and carboxylic acid (-COOH) groups necessitates protective strategies:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for -NH2 to prevent unwanted side reactions during amidation or esterification .

- Coupling agents : For regioselective amidation at the 4-carboxylic acid, employ EDCI/HOBt under nitrogen to activate the carboxyl group without degrading the thiazole ring .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Answer :

- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites. For example, the C5 position of the thiazole ring is more reactive due to electron-donating effects of the -NH2 group .

- Molecular Dynamics (MD) : Simulates stability under physiological conditions (e.g., pH 7.4) to assess degradation pathways or tautomerism .

- Docking studies : Predict binding affinities of derivatives for target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets .

Q. What analytical approaches are recommended for resolving discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and correlate 1H-13C environments to resolve ambiguities caused by tautomerism .

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-opening) by observing signal coalescence at elevated temperatures .

- Cross-validation with synthetic standards : Compare data with independently synthesized reference compounds to rule out batch-specific impurities .

Methodological Considerations

- Contradiction Analysis : Conflicting yields in hydrolysis reactions (e.g., 60% vs. 85%) may arise from incomplete ester cleavage or side reactions. Replicate experiments under inert atmospheres (argon) and monitor progress via TLC .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent grade, catalyst purity) to minimize variability. Open-access spectral databases enhance cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.